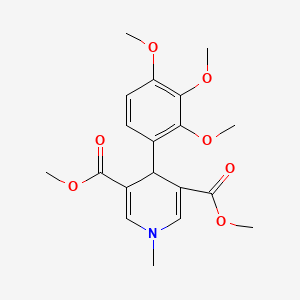![molecular formula C23H28N2O3 B5363360 2-[2-(2,2-diphenylethyl)-4-morpholinyl]-N-isopropyl-2-oxoacetamide](/img/structure/B5363360.png)
2-[2-(2,2-diphenylethyl)-4-morpholinyl]-N-isopropyl-2-oxoacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(2,2-diphenylethyl)-4-morpholinyl]-N-isopropyl-2-oxoacetamide, also known as DPP-4 inhibitor, is a chemical compound that has been widely used in scientific research. This compound is a potent inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme that plays a crucial role in glucose metabolism. In
Wirkmechanismus
The mechanism of action of 2-[2-(2,2-diphenylethyl)-4-morpholinyl]-N-isopropyl-2-oxoacetamide inhibitor involves the inhibition of this compound enzyme activity, which leads to increased levels of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones play a crucial role in glucose metabolism by stimulating insulin secretion and suppressing glucagon secretion. Therefore, this compound inhibitor can improve glucose homeostasis by increasing the levels of these hormones.
Biochemical and Physiological Effects
This compound inhibitor has been shown to have various biochemical and physiological effects. It can improve glucose tolerance and insulin sensitivity by increasing the levels of incretin hormones. Additionally, it has anti-inflammatory and anti-tumor properties, making it a potential candidate for cancer therapy. However, this compound inhibitor can also have adverse effects on the immune system, leading to an increased risk of infections.
Vorteile Und Einschränkungen Für Laborexperimente
2-[2-(2,2-diphenylethyl)-4-morpholinyl]-N-isopropyl-2-oxoacetamide inhibitor has several advantages for lab experiments. It is a potent inhibitor of this compound enzyme activity, making it an excellent tool for studying the role of this compound in various diseases. Moreover, it has been shown to have low toxicity and high specificity towards this compound. However, this compound inhibitor also has limitations for lab experiments. Its high cost and low solubility can make it challenging to work with, and its effects can be difficult to interpret due to the complex nature of glucose metabolism.
Zukünftige Richtungen
There are several future directions for the use of 2-[2-(2,2-diphenylethyl)-4-morpholinyl]-N-isopropyl-2-oxoacetamide inhibitor in scientific research. One potential direction is the development of more potent and specific this compound inhibitors that can be used for therapeutic purposes. Additionally, this compound inhibitor can be used in combination with other drugs to enhance their therapeutic effects. Moreover, this compound inhibitor can be used to study the role of this compound in other diseases, such as cardiovascular disease and neurodegenerative diseases.
Conclusion
In conclusion, this compound inhibitor is a potent inhibitor of this compound enzyme activity that has been widely used in scientific research. Its potential therapeutic effects on various diseases, including diabetes, obesity, and cancer, make it a promising candidate for future drug development. However, its limitations and adverse effects must also be taken into consideration when interpreting its effects. Overall, this compound inhibitor has provided valuable insights into the role of this compound in glucose metabolism and has the potential to improve the lives of millions of people suffering from various diseases.
Synthesemethoden
The synthesis method of 2-[2-(2,2-diphenylethyl)-4-morpholinyl]-N-isopropyl-2-oxoacetamide inhibitor involves the reaction of 2-(2,2-diphenylethyl)-4-morpholinylamine with isopropyl 2-oxoacetate in the presence of a catalyst. The resulting product is then purified using various chromatography techniques. The purity of the final product is critical for its use in scientific research.
Wissenschaftliche Forschungsanwendungen
2-[2-(2,2-diphenylethyl)-4-morpholinyl]-N-isopropyl-2-oxoacetamide inhibitor has been widely used in scientific research to study its potential therapeutic effects on various diseases, including diabetes, obesity, and cancer. It has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. Moreover, this compound inhibitor has been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for cancer therapy.
Eigenschaften
IUPAC Name |
2-[2-(2,2-diphenylethyl)morpholin-4-yl]-2-oxo-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O3/c1-17(2)24-22(26)23(27)25-13-14-28-20(16-25)15-21(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-12,17,20-21H,13-16H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIRWOZLQNPAGHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=O)N1CCOC(C1)CC(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-fluoro-4-methylphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B5363282.png)
![(3R*,3aR*,7aR*)-1-[(4-methyl-1H-imidazol-5-yl)methyl]-3-phenyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5363285.png)
![{2-[4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-1-yl]-2-oxoethyl}methylamine dihydrochloride](/img/structure/B5363292.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-6-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B5363301.png)
![1-phenyl-N-[4-(4-pyridinylmethyl)phenyl]cyclopentanecarboxamide](/img/structure/B5363306.png)
![N-(2,3-dihydroxypropyl)-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide](/img/structure/B5363321.png)

![N~1~-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}glycinamide](/img/structure/B5363331.png)

![1-acetyl-3-(4-fluorophenyl)-7,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B5363344.png)
![1-[(4-benzyl-3-ethyl-5-oxo-1,4-diazepan-1-yl)carbonyl]cyclopropanecarboxamide](/img/structure/B5363351.png)

![4-oxo-N-[4-(1H-1,2,4-triazol-1-yl)benzyl]-4,5,6,7-tetrahydro-1-benzofuran-3-carboxamide](/img/structure/B5363367.png)